molecular formula C15H13N5O4 B2448563 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1172867-55-8

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2448563
CAS No.: 1172867-55-8
M. Wt: 327.3
InChI Key: PSGWQBRUFXRVFF-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C15H13N5O4 and its molecular weight is 327.3. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-20-9(6-7-16-20)14-18-19-15(24-14)17-13(21)12-8-22-10-4-2-3-5-11(10)23-12/h2-7,12H,8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGWQBRUFXRVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that incorporates both pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound features a complex structure that includes:

  • Pyrazole ring : Known for its anti-inflammatory and anti-cancer properties.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer activities.
  • Benzo[b][1,4]dioxine : A structure that enhances the pharmacological profile of the compound.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, oxadiazoles have been shown to possess activity against various bacterial strains including E. coli and S. aureus . The incorporation of the pyrazole moiety may enhance this activity due to its established antibacterial effects.

Anti-inflammatory Properties

Compounds with pyrazole structures have demonstrated notable anti-inflammatory effects. For example, derivatives of pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound could potentially exhibit similar activities.

Anticancer Potential

The anticancer properties of pyrazole derivatives are well-documented. Compounds similar to the one have shown cytotoxic effects against various cancer cell lines . The combination of oxadiazole and pyrazole may synergistically enhance these effects, making it a candidate for further investigation in cancer therapy.

Synthesis and Evaluation

A study synthesized a series of oxadiazole derivatives and evaluated their biological activities. Compounds were tested for their ability to inhibit bacterial growth and showed promising results against resistant strains . The structural similarities suggest that this compound may exhibit comparable efficacy.

Cytotoxicity Studies

In vitro studies on related compounds have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7. The IC50 values for some derivatives were reported as low as 0.39 μM . This indicates a strong potential for the compound in cancer treatment applications.

Summary of Biological Activities

Activity TypeEvidence Summary
AntimicrobialEffective against E. coli, S. aureus; potential enhancement from pyrazole
Anti-inflammatoryInhibition of TNF-α and IL-6; similar compounds show significant activity
AnticancerCytotoxicity against MCF-7; low IC50 values indicate strong potential

Scientific Research Applications

Structural Features

FeatureDescription
Pyrazole Ring Contributes to biological activity
Oxadiazole Ring Known for antimicrobial and anti-inflammatory properties
Benzo[dioxine] Moiety Enhances lipophilicity and bioavailability

Antimicrobial Properties

Compounds containing oxadiazole rings have been widely studied for their antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives demonstrate comparable activity to standard antibiotics in vitro .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies using cancer cell lines have demonstrated that certain oxadiazole-containing compounds induce apoptosis in cancer cells, suggesting mechanisms involving DNA damage and cell cycle arrest .

Anti-inflammatory Effects

Research on oxadiazoles has indicated their utility in reducing inflammation. Compounds similar to N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have shown promise in attenuating inflammatory responses in various models .

Case Study 1: Antimicrobial Efficacy

A series of synthesized 1,3,4-oxadiazoles were evaluated for their antimicrobial properties against clinical isolates of bacteria. The results indicated that compounds with similar structural motifs to the target compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In a study involving glioblastoma cell lines (LN229), several synthesized oxadiazole derivatives were tested for cytotoxicity. Compounds demonstrated IC50 values in the micromolar range, indicating effective growth inhibition compared to control treatments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 1,3,4-oxadiazole-2-thiol derivatives. A typical procedure involves reacting 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2-thiol with a substituted benzodioxine carbonyl chloride in the presence of K₂CO₃ and DMF as a solvent at room temperature . Alternative methods include using phosphorous oxychloride (POCl₃) for cyclization under reflux conditions (120°C) to form the oxadiazole core . Optimization parameters include solvent choice (DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios of reagents (1:1.2 for thiol to alkyl chloride) to maximize yields .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like C=O (1670–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches in the oxadiazole and pyrazole rings .
  • NMR : ¹H NMR resolves aromatic protons in the benzodioxine ring (δ 6.8–7.2 ppm) and methyl groups in the pyrazole moiety (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .
  • X-ray Crystallography : Provides absolute configuration validation, with mean C–C bond lengths of 1.39–1.42 Å and R factors <0.04 for high-resolution structures .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use shake-flask methods in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification. The benzodioxine moiety often limits aqueous solubility, requiring co-solvents like PEG-400 .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Oxadiazole rings may hydrolyze under acidic conditions, necessitating pH-controlled buffers .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in different cell lines?

  • Methodological Answer :

  • Assay Validation : Compare cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific metabolic interference .
  • Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) .
  • Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain variability .

Q. How can structure-activity relationships (SAR) guide derivative design for improved potency?

  • Methodological Answer :

  • Core Modifications : Replace the 1-methylpyrazole with 3,5-dimethylisoxazole to enhance π-π stacking with hydrophobic enzyme pockets .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzodioxine para-position to improve metabolic stability .
  • Molecular Docking : Use AutoDock Vina to predict binding poses against targets like COX-2 or EGFR, prioritizing derivatives with lower ΔG values (<-9 kcal/mol) .

Q. What computational approaches predict off-target interactions and toxicity risks?

  • Methodological Answer :

  • Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger to screen for similarity to known toxicophores (e.g., hERG channel inhibitors) .
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability (LogP <5), cytochrome P450 inhibition (CYP3A4, CYP2D6), and hepatotoxicity .
  • Network Pharmacology : Construct protein-protein interaction networks (via STRING DB) to identify unintended pathways affected by the compound .

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